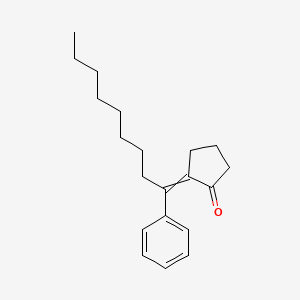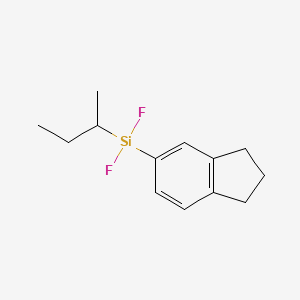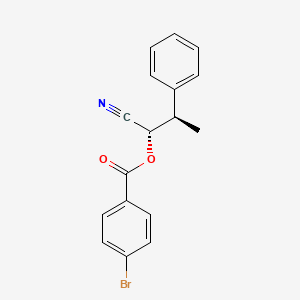![molecular formula C10H19NO4 B12602288 {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid CAS No. 872680-55-2](/img/structure/B12602288.png)
{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid is a chemical compound with a complex structure that includes both amino and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid typically involves the reaction of diisopropylamine with ethyl chloroacetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar structural features but different reactivity and applications.
VX nerve agent: A highly toxic compound with a similar amino group but vastly different uses and safety profiles.
Uniqueness
{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid is unique due to its combination of amino and carboxylic acid functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
872680-55-2 |
|---|---|
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-[2-[di(propan-2-yl)amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(2)11(8(3)4)9(12)5-15-6-10(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) |
Clave InChI |
BQPCCKVWWWFHNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-](/img/structure/B12602205.png)
![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)


![9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole](/img/structure/B12602234.png)
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)





